Cas no 1803768-48-0 (3-Fluoro-4-mercapto-5-phenylpyridine)

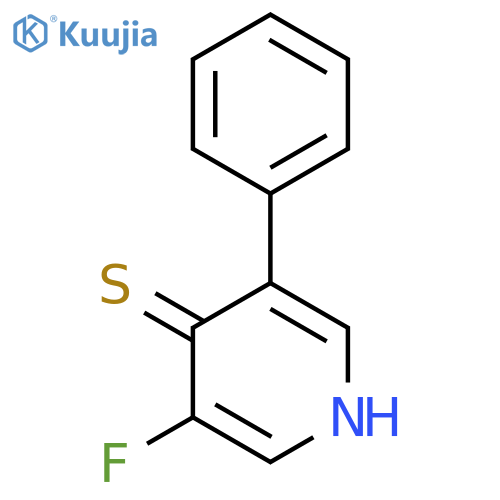

1803768-48-0 structure

商品名:3-Fluoro-4-mercapto-5-phenylpyridine

CAS番号:1803768-48-0

MF:C11H8FNS

メガワット:205.251324653625

CID:4906040

3-Fluoro-4-mercapto-5-phenylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-mercapto-5-phenylpyridine

-

- インチ: 1S/C11H8FNS/c12-10-7-13-6-9(11(10)14)8-4-2-1-3-5-8/h1-7H,(H,13,14)

- InChIKey: DGRWXRYKEVMVFQ-UHFFFAOYSA-N

- ほほえんだ: S=C1C(=CNC=C1C1C=CC=CC=1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 300

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 44.1

3-Fluoro-4-mercapto-5-phenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005594-250mg |

3-Fluoro-4-mercapto-5-phenylpyridine |

1803768-48-0 | 95% | 250mg |

$1,068.20 | 2022-04-02 | |

| Alichem | A029005594-1g |

3-Fluoro-4-mercapto-5-phenylpyridine |

1803768-48-0 | 95% | 1g |

$3,126.60 | 2022-04-02 | |

| Alichem | A029005594-500mg |

3-Fluoro-4-mercapto-5-phenylpyridine |

1803768-48-0 | 95% | 500mg |

$1,769.25 | 2022-04-02 |

3-Fluoro-4-mercapto-5-phenylpyridine 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

1803768-48-0 (3-Fluoro-4-mercapto-5-phenylpyridine) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量